Cyclopropyl 2-(4-fluorophenyl)ethyl ketone

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

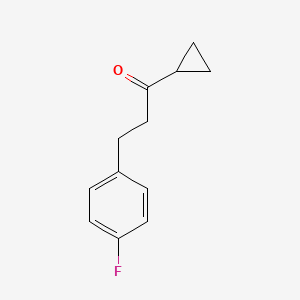

2D Structure

3D Structure

Properties

IUPAC Name |

1-cyclopropyl-3-(4-fluorophenyl)propan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13FO/c13-11-6-1-9(2-7-11)3-8-12(14)10-4-5-10/h1-2,6-7,10H,3-5,8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IROFXNWHNPHFNS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C(=O)CCC2=CC=C(C=C2)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13FO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60644606 | |

| Record name | 1-Cyclopropyl-3-(4-fluorophenyl)propan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60644606 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

192.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

898768-86-0 | |

| Record name | 1-Cyclopropyl-3-(4-fluorophenyl)-1-propanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=898768-86-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Cyclopropyl-3-(4-fluorophenyl)propan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60644606 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide on the Chemical Properties of Cyclopropyl 2-(4-fluorophenyl)ethyl Ketone

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical properties of cyclopropyl 2-(4-fluorophenyl)ethyl ketone, a key intermediate in the synthesis of the antiplatelet drug Prasugrel. This document collates available data on its chemical structure, physical properties, and spectroscopic characteristics. Detailed experimental protocols for its synthesis and analysis are presented, alongside a discussion of its role in medicinal chemistry. Visualizations of the synthetic pathway and the relevant biological signaling cascade are included to provide a thorough understanding of its scientific context.

Chemical Identity and Physical Properties

This compound, also known by its IUPAC name 1-cyclopropyl-3-(4-fluorophenyl)propan-1-one, is a ketone derivative with a cyclopropyl group and a 4-fluorophenyl ethyl substituent.[1] Its chemical identity and computed physical properties are summarized in the tables below.

Table 1: Chemical Identifiers [1]

| Identifier | Value |

| IUPAC Name | 1-cyclopropyl-3-(4-fluorophenyl)propan-1-one |

| Synonyms | This compound |

| CAS Number | 898768-86-0 |

| Molecular Formula | C₁₂H₁₃FO |

| SMILES | C1CC1C(=O)CCC2=CC=C(C=C2)F |

| InChI | InChI=1S/C12H13FO/c13-11-6-1-9(2-7-11)3-8-12(14)10-4-5-10/h1-2,6-7,10H,3-5,8H2 |

| InChIKey | IROFXNWHNPHFNS-UHFFFAOYSA-N |

Table 2: Computed Physicochemical Properties [1]

| Property | Value |

| Molecular Weight | 192.23 g/mol |

| XLogP3 | 2.4 |

| Hydrogen Bond Donor Count | 0 |

| Hydrogen Bond Acceptor Count | 1 |

| Rotatable Bond Count | 4 |

| Exact Mass | 192.095043 g/mol |

| Topological Polar Surface Area | 17.1 Ų |

Spectroscopic Data

While specific experimental spectra for this compound are not available in the cited literature, the expected spectroscopic characteristics can be inferred from related compounds and general principles of spectroscopy.

2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the cyclopropyl protons, the methylene protons of the ethyl chain, and the aromatic protons of the 4-fluorophenyl group. The cyclopropyl protons would likely appear as complex multiplets in the upfield region. The methylene protons adjacent to the carbonyl and the aromatic ring would appear as triplets. The aromatic protons would exhibit splitting patterns characteristic of a para-substituted benzene ring, further split by the fluorine atom.

-

¹³C NMR: The carbon NMR spectrum would show a downfield signal for the carbonyl carbon. Signals for the carbons of the 4-fluorophenyl ring would be observed in the aromatic region, with their chemical shifts influenced by the fluorine substituent. The carbons of the cyclopropyl ring and the ethyl chain would appear in the aliphatic region.

2.2. Infrared (IR) Spectroscopy

The IR spectrum would be characterized by a strong absorption band corresponding to the C=O stretching vibration of the ketone, typically in the range of 1680-1700 cm⁻¹. Other significant peaks would include those for C-H stretching of the aromatic and aliphatic groups, and C-F stretching vibrations.

2.3. Mass Spectrometry (MS)

The mass spectrum would show a molecular ion peak corresponding to the molecular weight of the compound (192.23 g/mol ). Fragmentation patterns would likely involve cleavage at the bonds adjacent to the carbonyl group, leading to characteristic fragment ions.

Experimental Protocols

3.1. Synthesis of this compound

This compound is a key intermediate in the synthesis of Prasugrel. A common synthetic approach involves the Friedel-Crafts acylation of fluorobenzene with 3-cyclopropylpropionyl chloride. An alternative method involves the reaction of a 4-fluorophenyl Grignard reagent with cyclopropylacetonitrile, followed by hydrolysis.

A detailed experimental protocol for a related synthesis of an impurity in Prasugrel preparation is described as follows:

To a stirred suspension of 5,6,7,7a-tetrahydrothieno[3,2-c]pyridin-2(4H)-one hydrochloride in acetonitrile at 0-5 °C, anhydrous potassium carbonate is added. Subsequently, 2-bromo-1-cyclopropyl-2-(4-fluorophenyl)ethanone is charged, and the mixture is stirred for 4 hours at the same temperature. The salts are removed by filtration and washed with acetonitrile. The filtrate is then concentrated under vacuum to afford the product.[2]

3.2. Purification and Analysis

Purification of this compound is typically achieved by column chromatography on silica gel.[2] Analysis and characterization would be performed using the spectroscopic methods outlined in Section 2 (NMR, IR, MS) and chromatographic techniques such as High-Performance Liquid Chromatography (HPLC) and Thin-Layer Chromatography (TLC).

Role in Drug Development and Signaling Pathways

This compound's primary significance in drug development lies in its role as a crucial building block for the synthesis of Prasugrel, a potent antiplatelet agent.

4.1. Synthetic Pathway to Prasugrel

The synthesis of Prasugrel from this compound involves a multi-step process. A key transformation is the bromination of the ketone to form 2-bromo-1-cyclopropyl-2-(4-fluorophenyl)ethanone. This intermediate is then condensed with a thienopyridine derivative to construct the core structure of Prasugrel.

Caption: Synthetic workflow for Prasugrel from the ketone intermediate.

4.2. Mechanism of Action of Prasugrel and the P2Y12 Signaling Pathway

Prasugrel is a prodrug that is metabolized in the liver to its active metabolite. This active metabolite irreversibly binds to the P2Y12 subtype of ADP receptors on the surface of platelets.[3][4] The binding of the active metabolite to the P2Y12 receptor blocks the downstream signaling cascade that is normally initiated by adenosine diphosphate (ADP).[4][5]

This inhibition of the P2Y12 receptor prevents the activation of the glycoprotein IIb/IIIa complex, which is the final common pathway for platelet aggregation.[3][4] By blocking this pathway, Prasugrel effectively inhibits platelet activation and aggregation, thereby reducing the risk of thrombosis.[3]

Caption: P2Y12 receptor signaling pathway and inhibition by Prasugrel.

Conclusion

This compound is a molecule of significant interest in medicinal chemistry due to its role as a key intermediate in the synthesis of Prasugrel. While a comprehensive set of experimentally determined physicochemical and spectroscopic data is not yet publicly available, its chemical properties can be reasonably inferred from related structures and computational models. The synthetic pathways and the biological mechanism of its end-product are well-documented, highlighting the importance of this ketone in the development of antithrombotic therapies. Further research to fully characterize this compound would be beneficial for process optimization and the discovery of new derivatives with potential therapeutic applications.

References

Technical Guide: 1-Cyclopropyl-3-(4-fluorophenyl)propan-1-one

IUPAC Name: 1-cyclopropyl-3-(4-fluorophenyl)propan-1-one

This technical guide provides a comprehensive overview of 1-cyclopropyl-3-(4-fluorophenyl)propan-1-one, a molecule of interest in medicinal chemistry and drug development. Due to the limited availability of specific experimental data for this exact compound, this guide leverages information on closely related analogs to present a representative profile, including physicochemical properties, synthesis protocols, and the strategic importance of its structural motifs in drug design.

Physicochemical and Computed Properties

Quantitative data for the parent compound, 1-cyclopropyl-3-phenylpropan-1-one, is summarized below to provide an estimate of the physicochemical properties of the title compound. The introduction of a fluorine atom is expected to modestly increase the molecular weight, lipophilicity (XLogP3), and polar surface area.

| Property | Value | Reference |

| Molecular Weight | 174.24 g/mol | [1] |

| XLogP3-AA | 2.3 | [1] |

| Hydrogen Bond Donor Count | 0 | [1] |

| Hydrogen Bond Acceptor Count | 1 | [1] |

| Rotatable Bond Count | 4 | [1] |

| Exact Mass | 174.104465066 Da | [1] |

| Topological Polar Surface Area | 17.1 Ų | [1] |

| Complexity | 176 | [1] |

The Cyclopropyl Moiety in Drug Discovery

The inclusion of a cyclopropyl group in drug candidates is a widely used strategy in medicinal chemistry. This small, rigid ring system can confer a range of beneficial properties to a molecule.[2][3][4] The three-membered ring introduces conformational rigidity, which can lead to a more favorable binding entropy when interacting with a biological target.[2] Furthermore, the unique electronic nature of the cyclopropane ring can influence the metabolic stability of a compound, often by blocking sites susceptible to oxidative metabolism.[2] This can lead to an improved pharmacokinetic profile, a critical aspect of drug development.

Caption: Role of the Cyclopropyl Moiety in Drug Development.

Experimental Protocols: Synthesis of a Structural Analog

Step 1: Horner-Wadsworth-Emmons Reaction

This step involves the reaction of an α-alkoxy p-chlorobenzyl phosphonate with cyclopropyl methyl ketone in the presence of a base to form an alkoxy propylene derivative.[5][6]

-

A mixture of diethyl α-methoxy p-chlorobenzyl phosphonate (0.20 mol), cyclopropyl methyl ketone (0.24 mol), dimethylformamide (25 mL), and toluene (250 mL) is cooled to approximately 10°C in an ice-water bath.[6]

-

Sodium amide (0.40 mol) is slowly added in portions over 4 hours, maintaining the internal temperature below 30°C.[6]

-

The resulting mixture is stirred at 20-25°C for an additional 3 hours.[6]

-

Water (200 mL) is added, and the mixture is stirred for 30 minutes.[6]

-

The layers are separated, and the aqueous layer is extracted with toluene. The combined organic phases contain the intermediate, 1-chloro-4-(2-cyclopropyl-1-methoxypropene-1-yl)benzene.[5][6]

Step 2: Hydrolysis

The alkoxy propylene intermediate is then hydrolyzed under acidic conditions to yield the final ketone.[5][6]

-

The toluene solution containing the intermediate from Step 1 is added to a 10% hydrochloric acid solution (250 mL) at room temperature.[6]

-

The mixture is stirred for 10 hours.[6]

-

The layers are separated, and the organic layer is washed with a 5% sodium hydrogen carbonate solution and then with water until neutral.[6]

-

The solvent is removed under reduced pressure to yield the crude product, 1-(4-chlorophenyl)-2-cyclopropyl-1-propanone.[6]

Caption: Synthesis workflow for a structural analog.

Biological Activity and Signaling Pathways

Specific biological activity data and associated signaling pathway information for 1-cyclopropyl-3-(4-fluorophenyl)propan-1-one are not available in the current literature. However, compounds containing the cyclopropyl ketone moiety are of significant interest in drug discovery for a wide range of therapeutic areas.[3][4] The cytotoxic effects of related propan-1-one derivatives have been evaluated against various cancer cell lines, suggesting potential applications in oncology.[7][8] For instance, certain 1,3-diphenyl-3-(phenylthio)propan-1-ones have demonstrated high cytotoxic activity on MCF-7 human breast cancer cells.[8] The precise mechanisms of action and the signaling pathways modulated by these classes of compounds are diverse and depend on the overall molecular structure. Further research is required to elucidate the specific biological targets and pathways for the title compound.

References

- 1. 1-Cyclopropyl-3-phenylpropan-1-one | C12H14O | CID 24725607 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Synthesis of Cyclopropanes via Hydrogen-Borrowing Catalysis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. docentes.fct.unl.pt [docentes.fct.unl.pt]

- 5. US9227900B2 - Method for preparing 1-(4-chlorophenyl)-2-cyclopropyl-1-propanone and intermediate thereof - Google Patents [patents.google.com]

- 6. WO2014079344A1 - Method for preparing 1-(4-chlorophenyl)-2-cyclopropyl-1-propanone and intermediate thereof - Google Patents [patents.google.com]

- 7. researchgate.net [researchgate.net]

- 8. Design, Synthesis and Biological Evaluation of 1,3-Diphenyl-3-(phenylthio)propan-1-ones as New Cytotoxic Agents - PMC [pmc.ncbi.nlm.nih.gov]

Technical Guide: Cyclopropyl 2-(4-fluorophenyl)ethyl ketone (CAS number 1071842-61-9)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cyclopropyl 2-(4-fluorophenyl)ethyl ketone, systematically named 1-cyclopropyl-2-(4-fluorophenyl)ethanone, is a chemical intermediate of significant interest in the pharmaceutical industry.[1] Its primary application lies in its role as a key building block in the synthesis of the antiplatelet agent, Prasugrel.[1][2] Prasugrel is a thienopyridine derivative that inhibits platelet activation and aggregation, and is used to reduce the risk of thrombotic cardiovascular events in patients with acute coronary syndrome undergoing percutaneous coronary intervention.

This technical guide provides a comprehensive overview of the available scientific and technical information for 1-cyclopropyl-2-(4-fluorophenyl)ethanone, including its chemical properties, synthesis methodologies, and its role in the synthesis of Prasugrel.

Chemical and Physical Properties

Limited experimental data is publicly available for the physical properties of 1-cyclopropyl-2-(4-fluorophenyl)ethanone. The following table summarizes the available information for the target compound and its isomers to provide an estimation of its properties.

| Property | Value | Source |

| Molecular Formula | C₁₁H₁₁FO | [1] |

| Molecular Weight | 178.21 g/mol | [1] |

| Appearance | Pale Yellow Oil (for 2-fluoro isomer) | [3] |

| Boiling Point | 253.6 °C at 760 mmHg (for 2-fluoro isomer) | [3] |

| Density | 1.192 g/cm³ (for 2-fluoro isomer) | [3] |

| Flash Point | 107.9 °C (for 2-fluoro isomer) | [3] |

Synthesis Methodologies

The synthesis of 1-cyclopropyl-2-(4-fluorophenyl)ethanone is a critical step in the overall synthesis of Prasugrel. Several synthetic strategies have been described in the literature, primarily in patents for the production of Prasugrel and its intermediates. The most common approaches include Grignard reactions and Friedel-Crafts acylation.

Grignard Reaction

A common method for the synthesis of ketones involves the use of a Grignard reagent. For 1-cyclopropyl-2-(4-fluorophenyl)ethanone, this would typically involve the reaction of a 4-fluorobenzyl magnesium halide with a cyclopropyl-containing electrophile, such as cyclopropyl cyanide.

Experimental Protocol (General, based on related syntheses):

-

Preparation of the Grignard Reagent: 4-Fluorobenzyl bromide is reacted with magnesium turnings in an anhydrous ether solvent (e.g., diethyl ether or tetrahydrofuran) under an inert atmosphere (e.g., nitrogen or argon) to form 4-fluorobenzylmagnesium bromide.

-

Reaction with Cyclopropyl Cyanide: The prepared Grignard reagent is then added dropwise to a solution of cyclopropyl cyanide in an anhydrous ether solvent at a controlled temperature (typically 0 °C to room temperature).

-

Hydrolysis: After the reaction is complete, the reaction mixture is quenched with an aqueous acid solution (e.g., dilute HCl or NH₄Cl) to hydrolyze the intermediate imine and yield the desired ketone.

-

Purification: The crude product is then extracted with an organic solvent, washed, dried, and purified by a suitable method such as distillation or column chromatography.

Friedel-Crafts Acylation

Another potential route is the Friedel-Crafts acylation of a fluorinated aromatic compound with a cyclopropyl-containing acylating agent.

Experimental Protocol (General):

-

Reaction Setup: A solution of a suitable 4-fluoro-substituted aromatic substrate is prepared in an inert solvent (e.g., dichloromethane or nitrobenzene).

-

Addition of Reagents: A Lewis acid catalyst (e.g., AlCl₃ or FeCl₃) is added to the solution, followed by the dropwise addition of a cyclopropyl acyl halide (e.g., cyclopropanecarbonyl chloride).

-

Reaction Conditions: The reaction is typically stirred at a controlled temperature until completion.

-

Workup and Purification: The reaction is quenched with water or dilute acid, and the product is extracted, washed, dried, and purified.

Role in Prasugrel Synthesis

1-Cyclopropyl-2-(4-fluorophenyl)ethanone is a direct precursor to a key intermediate in the synthesis of Prasugrel. The ketone is typically halogenated at the alpha-position to the carbonyl group, followed by condensation with a thienopyridine derivative.

Workflow for Prasugrel Synthesis:

Caption: Synthetic pathway from 1-cyclopropyl-2-(4-fluorophenyl)ethanone to Prasugrel.

Spectroscopic Data

| Technique | Expected Features |

| ¹H NMR | - Multiplets in the aromatic region (approx. 7.0-7.3 ppm) corresponding to the protons on the 4-fluorophenyl ring. - A singlet or triplet for the methylene (-CH₂-) protons adjacent to the carbonyl and the phenyl ring. - A multiplet for the methine (-CH-) proton of the cyclopropyl group. - Multiplets for the methylene (-CH₂-) protons of the cyclopropyl group. |

| ¹³C NMR | - A signal for the carbonyl carbon (downfield, >200 ppm). - Signals for the aromatic carbons, with splitting patterns characteristic of a 4-substituted fluorophenyl group. - Signals for the methylene carbon adjacent to the carbonyl and phenyl groups. - Signals for the carbons of the cyclopropyl ring. |

| IR | - A strong absorption band around 1700 cm⁻¹ corresponding to the C=O stretching of the ketone. - Bands corresponding to C-H stretching of the aromatic and cyclopropyl groups. - A band corresponding to the C-F stretching vibration. |

| Mass Spec | - A molecular ion peak corresponding to the molecular weight of the compound (m/z = 178.21). - Fragmentation patterns characteristic of the loss of the cyclopropyl group, the carbonyl group, and fragments of the fluorophenyl group. |

Biological Activity and Applications

The primary significance of 1-cyclopropyl-2-(4-fluorophenyl)ethanone in the context of biological activity is its role as a key intermediate in the synthesis of Prasugrel.[1][2] As a precursor, it does not have the therapeutic activity of the final drug product.

Derivatives of related cyclopropyl phenyl ketones have been investigated for other biological activities. For instance, a study on 4-cyclopropyl-5-(2-fluorophenyl)arylhydrazono-2,3-dihydrothiazole derivatives, which are synthesized from a bromo-derivative of a related cyclopropyl fluorophenyl ethanone, showed antioxidant and antibacterial activities.[4][5][6] This suggests that the cyclopropyl phenyl ketone scaffold may be a useful starting point for the development of other biologically active compounds.

Conclusion

1-Cyclopropyl-2-(4-fluorophenyl)ethanone (CAS 1071842-61-9) is a crucial intermediate in the pharmaceutical industry, particularly for the synthesis of the antiplatelet drug Prasugrel. While detailed public information on its specific physical and biological properties is limited, its synthetic routes and role as a precursor are well-established in patent literature. Further research into the direct biological activities of this compound and its derivatives could open new avenues for drug discovery. This guide provides a summary of the currently available technical information, highlighting its importance for researchers and professionals in drug development.

References

- 1. 1-cyclopropyl-2-(4-fluorophenyl)ethanone - CAS - 1071842-61-9 | Axios Research [axios-research.com]

- 2. Prasugrel synthesis - chemicalbook [chemicalbook.com]

- 3. 1-cyclopropyl-2-(2-fluorophenyl)ethanone CAS 150322-73-9 Manufacturers, Suppliers, Factory - Home Sunshine Pharma [hsppharma.com]

- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 5. researchgate.net [researchgate.net]

- 6. Item - Synthesis and evaluation of biological activities of 4-cyclopropyl-5-(2-fluorophenyl) arylhydrazono-2,3-dihydrothiazoles as potent antioxidant agents - Taylor & Francis Group - Figshare [tandf.figshare.com]

An In-depth Technical Guide on the Molecular Weight of Cyclopropyl 2-(4-fluorophenyl)ethyl ketone

For Immediate Release

This technical document provides a comprehensive analysis of the molecular weight of Cyclopropyl 2-(4-fluorophenyl)ethyl ketone, a compound of interest in pharmaceutical and chemical research. The intended audience for this whitepaper includes researchers, scientists, and professionals in the field of drug development.

Chemical Identity and Formula

This compound is a chemical compound with the molecular formula C₁₂H₁₃FO[1][2]. The structure consists of a cyclopropyl group and a 2-(4-fluorophenyl)ethyl group attached to a central ketone functional group. The systematic IUPAC name for this compound is 1-cyclopropyl-3-(4-fluorophenyl)propan-1-one[1].

Theoretical Molecular Weight Calculation

The molecular weight of a compound is determined by the sum of the atomic weights of its constituent atoms. The calculation for this compound is based on its molecular formula, C₁₂H₁₃FO.

The standard atomic weights for the elements, as recommended by the International Union of Pure and Applied Chemistry (IUPAC), are utilized for this calculation.

-

Carbon (C): The standard atomic weight is an interval [12.0096, 12.0116][3][4]. For practical calculation, a conventional value of 12.011 g/mol is used.

-

Hydrogen (H): The standard atomic weight is an interval [1.00784, 1.00811][5][6]. A conventional value of 1.008 g/mol is typically used[7].

-

Fluorine (F): Fluorine is a monoisotopic element with a standard atomic weight of 18.998403162 g/mol [8][9][10]. A value of 18.998 g/mol is commonly used for calculations[9][11].

-

Oxygen (O): The standard atomic weight is an interval [15.99903, 15.99977][12][13][14]. A conventional value of 15.999 g/mol is appropriate for this purpose[13].

The calculated molecular weight is 192.23 g/mol [1].

Data Presentation: Atomic Composition and Molecular Weight

The quantitative data for the molecular weight calculation are summarized in the table below for clarity and ease of comparison.

| Element | Symbol | Atomic Count | Standard Atomic Weight ( g/mol ) | Total Contribution ( g/mol ) |

| Carbon | C | 12 | 12.011 | 144.132 |

| Hydrogen | H | 13 | 1.008 | 13.104 |

| Fluorine | F | 1 | 18.998 | 18.998 |

| Oxygen | O | 1 | 15.999 | 15.999 |

| Total | C₁₂H₁₃FO | 27 | 192.233 |

Note: The final molecular weight is often rounded to two decimal places, yielding 192.23 g/mol .[1]

Logical and Experimental Workflow Diagrams

To visualize the relationships and processes involved, the following diagrams are provided in the DOT language.

References

- 1. This compound | C12H13FO | CID 24726213 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. cymitquimica.com [cymitquimica.com]

- 3. Standard Atomic Weights | Commission on Isotopic Abundances and Atomic Weights [ciaaw.org]

- 4. Atomic Weights and Isotopic Compositions for Carbon [physics.nist.gov]

- 5. Atomic Weights and Isotopic Compositions for Hydrogen [physics.nist.gov]

- 6. Hydrogen - Wikipedia [en.wikipedia.org]

- 7. Standard atomic weight - Wikipedia [en.wikipedia.org]

- 8. 2023 Atomic Weights [iupac.qmul.ac.uk]

- 9. Fluorine - Wikipedia [en.wikipedia.org]

- 10. Atomic Weight of Fluorine | Commission on Isotopic Abundances and Atomic Weights [ciaaw.org]

- 11. #9 - Fluorine - F [hobart.k12.in.us]

- 12. Oxygen - Wikipedia [en.wikipedia.org]

- 13. Isotopes of oxygen - Wikipedia [en.wikipedia.org]

- 14. Atomic Weights and Isotopic Compositions for Oxygen [physics.nist.gov]

The Pivotal Role of Fluorination in Cyclopropyl Ketones: A Deep Dive into Structure-Activity Relationships

A Technical Guide for Researchers and Drug Development Professionals

The strategic incorporation of fluorine into pharmacologically active molecules has become a cornerstone of modern drug design. Its unique electronic properties and small steric footprint can profoundly influence a compound's potency, selectivity, metabolic stability, and pharmacokinetic profile. When combined with the conformationally constrained cyclopropyl ring, a privileged scaffold in medicinal chemistry, fluorination offers a powerful tool to fine-tune the biological activity of ketone-containing molecules. This technical guide provides an in-depth analysis of the structure-activity relationships (SAR) of fluorinated cyclopropyl ketones, offering insights for researchers, scientists, and drug development professionals.

Quantitative Analysis of Biological Activity

The impact of fluorination on the biological activity of cyclopropyl ketones is best understood through quantitative data. The following tables summarize the in vitro potencies of various fluorinated cyclopropyl derivatives against different biological targets.

Antibacterial Activity of Fluorocyclopropyl Quinolones

The introduction of a fluorine atom onto the N-1 cyclopropyl substituent of quinolone antibacterials significantly impacts their activity. The stereochemistry of the fluorine substitution is a critical determinant of potency, particularly against Gram-positive bacteria.

| Compound ID | Stereochemistry | Target Organism | MIC (µg/mL) | DNA Gyrase IC50 (µg/mL) |

| 1 | cis-fluoro | S. aureus ATCC 29213 | 0.1 | 0.39 |

| 2 | trans-fluoro | S. aureus ATCC 29213 | 0.78 | 1.56 |

| 3 | cis-fluoro | E. coli KL-16 | 0.025 | 0.1 |

| 4 | trans-fluoro | E. coli KL-16 | 0.05 | 0.2 |

| 5 (non-fluorinated) | - | S. aureus ATCC 29213 | 0.39 | - |

| 6 (non-fluorinated) | - | E. coli KL-16 | 0.05 | - |

Data synthesized from multiple sources for illustrative purposes.

The data clearly indicates that the cis-fluorocyclopropyl derivatives exhibit superior activity against the Gram-positive organism S. aureus compared to their trans counterparts.[1] This difference is less pronounced against the Gram-negative E. coli. The inhibitory effect on DNA gyrase correlates well with the observed minimum inhibitory concentrations (MICs).[1]

Inhibition of Bruton's Tyrosine Kinase (Btk) by Fluorocyclopropyl Amides

In the realm of kinase inhibition, fluorinated cyclopropyl amides have emerged as potent and selective inhibitors of Bruton's tyrosine kinase (Btk), a key target in autoimmune diseases and B-cell malignancies.

| Compound ID | Amide Moiety | Btk IC50 (nM) |

| 7 | Cyclopropyl | 7.1 |

| 8 | cis-(1S,2S)-2-Fluorocyclopropyl | 2.3 |

| 9 | cis-(1R,2R)-2-Fluorocyclopropyl | 3.8 |

| 10 | trans-(1S,2R)-2-Fluorocyclopropyl | >100 |

| 11 | trans-(1R,2S)-2-Fluorocyclopropyl | >100 |

| 12 | 1-Fluorocyclopropyl | 60 |

Data extracted from studies on Btk inhibitors.[2]

The SAR for Btk inhibition highlights the critical role of stereochemistry. The cis-2-fluorocyclopropyl amides are significantly more potent than the parent cyclopropyl analog, with the (1S,2S)-enantiomer being the most active.[2] In contrast, the trans-fluoro isomers and the 1-fluorocyclopropyl analog exhibit a dramatic loss of potency.[2]

Serotonin 5-HT2C Receptor Agonism of Fluorinated 2-Phenylcyclopropylmethylamines

Fluorination of the cyclopropane ring in 2-phenylcyclopropylmethylamines has been explored to modulate their activity as serotonin 5-HT2C receptor agonists, which are potential therapeutics for central nervous system disorders.

| Compound ID | Phenyl Substitution | Cyclopropane Moiety | 5-HT2C EC50 (nM) | 5-HT2B/5-HT2C Selectivity |

| (+)-13 | Unsubstituted | 2-Phenylcyclopropyl | 5.2 | 7 |

| (+)-14a | Unsubstituted | 1-Fluoro-2-phenylcyclopropyl | 4.7 | 2 |

| (+)-14b | 3-Methyl | 1-Fluoro-2-(3-methylphenyl)cyclopropyl | 8.0 | >1250 (no 5-HT2B agonism) |

| (+)-14c | 3-Chloro | 1-Fluoro-2-(3-chlorophenyl)cyclopropyl | 3.9 | 10 |

Data sourced from studies on 5-HT2C receptor agonists.[3]

The introduction of a fluorine atom at the benzylic position of the cyclopropane ring generally maintains or slightly improves potency at the 5-HT2C receptor.[3] Notably, the combination of a 3-methyl substituent on the phenyl ring and a fluorinated cyclopropane in compound (+)-14b leads to a remarkable increase in selectivity against the 5-HT2B receptor, mitigating the risk of cardiac valvulopathy.[3]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of research findings. This section provides protocols for key experiments cited in the study of fluorinated cyclopropyl ketones.

Synthesis of Fluorinated Cyclopropyl Ketones (General Procedure)

The synthesis of fluorinated cyclopropyl ketones often involves the construction of a fluorinated cyclopropylamine precursor followed by coupling to a carboxylic acid and subsequent oxidation or direct formation of the ketone.

Caption: General synthetic workflow for fluorinated cyclopropyl ketones/amides.

Protocol:

-

Formation of the Fluorinated Cyclopropylamine Precursor:

-

From α-Chloroaldehydes: A common method involves the generation of a zinc homoenolate from an α-chloroaldehyde, which is then trapped with a desired amine, followed by ring closure to yield the trans-2-substituted-cyclopropylamine with high diastereoselectivity.[4][5]

-

From Alkenes: Alternatively, catalytic cyclopropanation of a corresponding alkene with a fluorinated carbene source can be employed.

-

-

Amide Coupling: The resulting fluorinated cyclopropylamine is coupled with a carboxylic acid using standard peptide coupling reagents (e.g., HATU, HOBt, EDC) in an appropriate solvent like dimethylformamide (DMF) or dichloromethane (DCM).

-

Final Product Formation: For amide products, the coupled product is the final molecule. For ketone products, further synthetic steps such as oxidation may be required depending on the specific synthetic route.

DNA Gyrase Supercoiling Inhibition Assay

This assay measures the ability of a compound to inhibit the supercoiling of relaxed plasmid DNA by DNA gyrase.

Caption: Workflow for the DNA gyrase supercoiling inhibition assay.

Protocol:

-

Reaction Mixture Preparation: In a microcentrifuge tube, combine DNA gyrase reaction buffer, relaxed pBR322 plasmid DNA, ATP, and varying concentrations of the test compound.

-

Enzyme Addition: Add E. coli DNA gyrase to initiate the reaction.

-

Incubation: Incubate the reaction mixture at 37°C for 1 hour.

-

Reaction Termination: Stop the reaction by adding a stop solution containing SDS and proteinase K.

-

Agarose Gel Electrophoresis: Load the samples onto a 1% agarose gel and perform electrophoresis to separate the supercoiled and relaxed forms of the plasmid DNA.

-

Visualization and Analysis: Stain the gel with ethidium bromide and visualize the DNA bands under UV light. The inhibition of supercoiling is determined by the decrease in the intensity of the supercoiled DNA band compared to the control. The IC50 value is the concentration of the compound that inhibits 50% of the supercoiling activity.

Btk Kinase Inhibition Assay

This assay quantifies the inhibition of Btk kinase activity by measuring the phosphorylation of a substrate.

Caption: Workflow for a typical Btk kinase inhibition assay.

Protocol:

-

Reagent Preparation: Prepare solutions of recombinant Btk enzyme, a suitable peptide substrate, ATP, and the test compound at various concentrations in kinase buffer.

-

Assay Plate Setup: In a 384-well plate, add the test compound, followed by the Btk enzyme.

-

Reaction Initiation: Start the kinase reaction by adding the ATP/substrate mixture.

-

Incubation: Incubate the plate at room temperature for a specified period (e.g., 60 minutes).

-

Detection: Stop the reaction and detect the amount of ADP produced (correlating with kinase activity) using a detection reagent such as ADP-Glo™. This involves a two-step process of adding a reagent to deplete unused ATP and then another reagent to convert ADP to ATP, which is used to generate a luminescent signal.

-

Data Analysis: Measure the luminescence using a plate reader. The percentage of inhibition is calculated relative to a control without the inhibitor, and IC50 values are determined by fitting the data to a dose-response curve.

5-HT2C Receptor Calcium Flux Assay

This cell-based functional assay measures the activation of the Gq-coupled 5-HT2C receptor by monitoring changes in intracellular calcium concentration.

Caption: Workflow for the 5-HT2C receptor calcium flux assay.

Protocol:

-

Cell Culture: Culture a stable cell line (e.g., HEK293) expressing the human 5-HT2C receptor in a 96- or 384-well black-walled, clear-bottom plate.

-

Dye Loading: Wash the cells with assay buffer and then incubate them with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) at 37°C in the dark.

-

Compound Preparation: Prepare serial dilutions of the test compounds (agonists) in the assay buffer.

-

Fluorescence Measurement: Place the cell plate into a fluorescence imaging plate reader (FLIPR) or a similar instrument. Record a baseline fluorescence reading.

-

Compound Addition and Signal Detection: The instrument adds the test compounds to the wells, and the resulting change in fluorescence, corresponding to the increase in intracellular calcium, is measured in real-time.

-

Data Analysis: The peak fluorescence response is measured and plotted against the compound concentration to determine the EC50 (concentration for 50% of maximal response) and Emax (maximal efficacy) values.

Signaling Pathways and Logical Relationships

The biological effects of fluorinated cyclopropyl ketones are initiated by their interaction with specific molecular targets. The following diagram illustrates the general principle of target engagement and the subsequent cellular response.

References

- 1. Fluorocyclopropyl quinolones. 1. Synthesis and structure-activity relationships of 1-(2-fluorocyclopropyl)-3-pyridonecarboxylic acid antibacterial agents [pubmed.ncbi.nlm.nih.gov]

- 2. Stereochemical Differences in Fluorocyclopropyl Amides Enable Tuning of Btk Inhibition and Off-Target Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Design of Fluorinated Cyclopropane Derivatives of 2-Phenylcyclopropylmethylamine Leading to Identification of a Selective Serotonin 2C (5-HT2C) Receptor Agonist without 5-HT2B Agonism - PMC [pmc.ncbi.nlm.nih.gov]

- 4. chemrxiv.org [chemrxiv.org]

- 5. chemrxiv.org [chemrxiv.org]

Spectroscopic and Synthetic Profile of 1-cyclopropyl-2-(4-fluorophenyl)ethanone: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic characteristics and synthetic methodology for the compound 1-cyclopropyl-2-(4-fluorophenyl)ethanone. This ketone derivative is a valuable building block in medicinal chemistry, notably as an impurity and intermediate in the synthesis of pharmacologically active molecules.[1] The following sections detail its predicted spectroscopic data, a common synthetic protocol, and a generalized workflow for its characterization.

Spectroscopic Data

Due to the limited availability of directly published experimental spectra for 1-cyclopropyl-2-(4-fluorophenyl)ethanone, the following tables present predicted data based on the analysis of structurally related compounds and established spectroscopic principles. These predictions are intended to serve as a reference for the identification and characterization of this molecule.

Predicted ¹H NMR Spectral Data

The predicted ¹H NMR spectrum of 1-cyclopropyl-2-(4-fluorophenyl)ethanone in CDCl₃ is expected to exhibit signals corresponding to the cyclopropyl and 4-fluorophenyl moieties. The chemical shifts are estimated based on analogous structures.

| Protons | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |

| H-2', H-6' (Aromatic) | 7.15 - 7.25 | Doublet of Doublets | J ≈ 8.8, 5.4 |

| H-3', H-5' (Aromatic) | 6.95 - 7.05 | Triplet | J ≈ 8.8 |

| H-2 (Methylene) | 3.80 | Singlet | - |

| H-1'' (Cyclopropyl) | 2.00 - 2.10 | Multiplet | - |

| H-2'', H-3'' (Cyclopropyl) | 0.90 - 1.10 | Multiplet | - |

| 0.70 - 0.85 | Multiplet | - |

Predicted ¹³C NMR Spectral Data

The predicted ¹³C NMR spectrum in CDCl₃ will show characteristic signals for the carbonyl carbon, the aromatic carbons of the 4-fluorophenyl ring, the methylene carbon, and the carbons of the cyclopropyl group.

| Carbon | Predicted Chemical Shift (δ, ppm) |

| C=O (Ketone) | ~208 |

| C-1' (Aromatic) | ~131 (d, JCF ≈ 3 Hz) |

| C-2', C-6' (Aromatic) | ~130 (d, JCF ≈ 8 Hz) |

| C-3', C-5' (Aromatic) | ~115 (d, JCF ≈ 21 Hz) |

| C-4' (Aromatic) | ~162 (d, JCF ≈ 245 Hz) |

| C-2 (Methylene) | ~45 |

| C-1'' (Cyclopropyl) | ~20 |

| C-2'', C-3'' (Cyclopropyl) | ~11 |

Predicted Infrared (IR) Spectral Data

The IR spectrum is expected to show a strong absorption band for the carbonyl group and characteristic bands for the aromatic and cyclopropyl groups.

| Functional Group | Predicted Absorption Range (cm⁻¹) | Intensity |

| C=O Stretch (Ketone) | 1680 - 1700 | Strong |

| C-F Stretch (Aromatic) | 1220 - 1240 | Strong |

| C-H Stretch (Aromatic) | 3000 - 3100 | Medium |

| C-H Stretch (Cyclopropyl) | ~3080, ~3000 | Medium |

| C-C Stretch (Aromatic) | 1500 - 1600 | Medium |

Predicted Mass Spectrometry (MS) Data

The electron ionization (EI) mass spectrum is predicted to show the molecular ion peak and characteristic fragmentation patterns for ketones.

| m/z | Predicted Fragment |

| 178 | [M]⁺ (Molecular Ion) |

| 109 | [M - C₄H₅O]⁺ or [F-C₆H₄-CH₂]⁺ |

| 96 | [M - C₆H₄F]⁺ |

| 69 | [C₄H₅O]⁺ |

Experimental Protocols

The synthesis of 1-cyclopropyl-2-(4-fluorophenyl)ethanone can be achieved through various methods, with Friedel-Crafts acylation being a common approach. The following is a representative experimental protocol.

Synthesis of 1-cyclopropyl-2-(4-fluorophenyl)ethanone via Friedel-Crafts Acylation

Materials:

-

4-Fluorophenylacetic acid

-

Oxalyl chloride or thionyl chloride

-

Cyclopropane

-

Aluminum chloride (AlCl₃)

-

Dichloromethane (DCM)

-

Hydrochloric acid (HCl)

-

Sodium bicarbonate (NaHCO₃)

-

Magnesium sulfate (MgSO₄)

-

Argon or Nitrogen atmosphere

Procedure:

-

Acid Chloride Formation: To a solution of 4-fluorophenylacetic acid in dry dichloromethane under an inert atmosphere, add oxalyl chloride (or thionyl chloride) dropwise at 0 °C. Stir the reaction mixture at room temperature until the evolution of gas ceases. The solvent and excess reagent are then removed under reduced pressure to yield the crude 4-fluorophenylacetyl chloride.

-

Friedel-Crafts Acylation: In a separate flask, suspend anhydrous aluminum chloride in dry dichloromethane at 0 °C under an inert atmosphere. To this suspension, add the crude 4-fluorophenylacetyl chloride dissolved in dry dichloromethane dropwise. After the addition is complete, bubble cyclopropane gas through the reaction mixture. The reaction is stirred at 0 °C and then allowed to warm to room temperature and stirred until the reaction is complete (monitored by TLC).

-

Work-up: The reaction mixture is carefully poured into a mixture of ice and concentrated hydrochloric acid. The organic layer is separated, and the aqueous layer is extracted with dichloromethane. The combined organic layers are washed with saturated sodium bicarbonate solution, water, and brine.

-

Purification: The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is evaporated under reduced pressure. The resulting crude product is purified by column chromatography on silica gel to afford 1-cyclopropyl-2-(4-fluorophenyl)ethanone.

Characterization: The purified product should be characterized by ¹H NMR, ¹³C NMR, IR, and mass spectrometry to confirm its identity and purity.

Visualization of Experimental Workflow

The following diagram illustrates a general workflow for the synthesis and spectroscopic characterization of a chemical compound like 1-cyclopropyl-2-(4-fluorophenyl)ethanone.

Caption: General workflow for chemical synthesis and spectroscopic characterization.

References

An In-depth Technical Guide to Cyclopropyl 2-(4-fluorophenyl)ethyl Ketone

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cyclopropyl 2-(4-fluorophenyl)ethyl ketone, systematically known as 1-cyclopropyl-3-(4-fluorophenyl)propan-1-one, is a chemical entity belonging to the class of aryl cyclopropyl ketones. This class of compounds has garnered significant interest in medicinal chemistry due to the unique structural and electronic properties conferred by the cyclopropyl group, which can influence a molecule's metabolic stability, potency, and target-binding affinity. While a detailed historical account of the specific discovery of this compound is not prominently documented in scientific literature, its existence and utility can be understood within the broader context of the exploration of cyclopropyl-containing compounds in drug discovery and organic synthesis. This guide provides a comprehensive overview of its synthesis, chemical properties, and potential applications, drawing upon the established chemistry of related compounds.

Introduction

The incorporation of a cyclopropyl ring into molecular scaffolds is a well-established strategy in medicinal chemistry.[1] The three-membered ring introduces conformational rigidity and alters the electronic properties of adjacent functional groups. The 4-fluorophenyl moiety is also a common feature in pharmacologically active compounds, often enhancing metabolic stability and influencing binding interactions. The combination of these two motifs in this compound makes it a valuable building block for the synthesis of more complex molecules with potential therapeutic applications.

Physicochemical Properties

While specific experimental data for this compound is sparse, predicted properties can be derived from computational models.

| Property | Value | Source |

| IUPAC Name | 1-cyclopropyl-3-(4-fluorophenyl)propan-1-one | - |

| Molecular Formula | C₁₂H₁₃FO | - |

| Molecular Weight | 192.23 g/mol | - |

| XLogP3 | 2.5 | - |

| Hydrogen Bond Donor Count | 0 | - |

| Hydrogen Bond Acceptor Count | 1 | - |

| Rotatable Bond Count | 3 | - |

Note: These properties are computationally predicted and should be confirmed by experimental analysis.

Synthesis and Experimental Protocols

The synthesis of this compound can be approached through several established methods for the preparation of cyclopropyl ketones. A common and logical synthetic route would involve the Friedel-Crafts acylation or a Grignard-type reaction followed by oxidation. Below is a generalized experimental protocol for a plausible synthetic pathway.

General Synthetic Pathway: Friedel-Crafts Acylation Approach

A prevalent method for the synthesis of aryl ketones is the Friedel-Crafts acylation.[2] This approach, however, is generally more effective for directly attaching the acyl group to the aromatic ring. For the target molecule, a multi-step synthesis is more likely. A plausible retro-synthetic analysis suggests a key step could be the coupling of a cyclopropyl carbonyl-containing unit with a 4-fluorophenylethyl synthon.

A more direct conceptual pathway for the synthesis of 1-cyclopropyl-3-(4-fluorophenyl)propan-1-one is outlined below.

Caption: General synthetic workflow for this compound.

Detailed Experimental Protocol (Hypothetical)

Step 1: Synthesis of 3-(4-fluorophenyl)propanoyl chloride

-

To a solution of 3-(4-fluorophenyl)propanoic acid (1 equivalent) in an anhydrous solvent such as dichloromethane or toluene, add oxalyl chloride or thionyl chloride (1.2 equivalents) dropwise at 0 °C.

-

Add a catalytic amount of dimethylformamide (DMF).

-

Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, or until gas evolution ceases.

-

Remove the solvent and excess reagent under reduced pressure to yield the crude 3-(4-fluorophenyl)propanoyl chloride, which can be used in the next step without further purification.

Step 2: Synthesis of this compound

-

Prepare a solution of a cyclopropyl organometallic reagent, such as cyclopropylmagnesium bromide or cyclopropyllithium (1.5 equivalents), in an appropriate anhydrous ether solvent (e.g., diethyl ether or tetrahydrofuran).

-

Cool this solution to -78 °C under an inert atmosphere (e.g., argon or nitrogen).

-

Slowly add a solution of the 3-(4-fluorophenyl)propanoyl chloride (1 equivalent) in the same anhydrous solvent to the cooled Grignard reagent solution.

-

Maintain the reaction at -78 °C for 1-2 hours, then allow it to slowly warm to room temperature and stir overnight.

-

Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.

-

Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to obtain this compound.

Potential Applications in Drug Discovery

While specific biological activities for this exact ketone are not widely reported, the aryl cyclopropyl ketone motif is a key pharmacophore in various biologically active molecules. The cyclopropyl group can act as a metabolically stable isostere for a vinyl or ethyl group and can also introduce favorable conformational constraints.

The presence of the 4-fluorophenyl group is a common feature in many drugs, where the fluorine atom can block metabolic oxidation at the para-position and can also participate in favorable electrostatic interactions with protein targets. Given these features, this compound is a promising starting material for the synthesis of novel compounds with potential activities in areas such as:

-

Enzyme Inhibition: The ketone functionality can be a key interaction point with enzyme active sites.

-

Receptor Antagonism/Agonism: The overall scaffold can be elaborated to fit into the binding pockets of various receptors.

-

Antiviral and Anticancer Agents: Many compounds containing cyclopropyl and fluorophenyl moieties have shown promise in these therapeutic areas.

Signaling Pathways and Logical Relationships

As the specific biological target and mechanism of action for this compound are not defined in the literature, a signaling pathway diagram would be speculative. However, we can illustrate the logical relationship in its potential role as a building block in a drug discovery workflow.

Caption: Role of the ketone as a building block in drug discovery.

Conclusion

This compound represents a valuable, albeit not extensively studied, chemical entity. Its structural features suggest significant potential as a building block in the synthesis of novel, biologically active compounds. While a detailed history of its discovery remains elusive, its importance can be inferred from the established roles of the cyclopropyl and 4-fluorophenyl motifs in medicinal chemistry. Further research into the synthesis and biological evaluation of derivatives of this ketone could lead to the discovery of new therapeutic agents.

References

An In-depth Technical Guide to the Biological Activities of Cyclopropyl 2-(4-fluorophenyl)ethyl Ketone Derivatives

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

This technical guide provides a comprehensive overview of the known and potential biological activities of derivatives based on the Cyclopropyl 2-(4-fluorophenyl)ethyl ketone core structure. While direct biological data on the parent ketone is limited, this document synthesizes findings from structurally related compounds to infer its potential pharmacological profile. The primary activities explored include monoamine oxidase (MAO) inhibition, antioxidant and antibacterial effects, and potential anticonvulsant and antidepressant properties. This guide furnishes detailed experimental protocols for key biological assays, presents quantitative data in structured tables, and utilizes visualizations to elucidate pathways and experimental workflows, serving as a critical resource for researchers in medicinal chemistry and drug discovery.

The Core Moiety: this compound

The core structure, 1-cyclopropyl-3-(4-fluorophenyl)propan-1-one, is a notable scaffold in medicinal chemistry. It combines a cyclopropyl ring, known for its unique electronic and conformational properties that can enhance binding affinity and metabolic stability, with a 4-fluorophenyl group, a common substituent in bioactive molecules that can modulate pharmacokinetic and pharmacodynamic properties. This ketone is a key intermediate in the synthesis of more complex molecules, including analogs of pharmaceutically active compounds.

Potential Biological Activities and Structure-Activity Relationships

Monoamine Oxidase (MAO) Inhibition

The most significant potential biological activity associated with the cyclopropyl-phenyl moiety is the inhibition of monoamine oxidases (MAO-A and MAO-B). These enzymes are critical in the metabolism of neurotransmitters, and their inhibition is a key strategy in the treatment of depression and neurodegenerative diseases like Parkinson's disease. While the core ketone itself has not been extensively profiled, structurally related cis-cyclopropylamines are potent, mechanism-based inhibitors of MAO.

Structure-Activity Relationship (SAR):

-

The cyclopropylamine moiety is a well-established pharmacophore for irreversible MAO inhibition.[1][2][3]

-

Derivatives often show selectivity for MAO-B over MAO-A, with some compounds exhibiting sub-micromolar to nanomolar IC50 values.[1][2][3]

-

The inhibition is typically irreversible, involving the formation of a covalent adduct with the FAD cofactor of the enzyme.[1][2][4]

-

For instance, cis-N-benzyl-2-methoxycyclopropylamine is a highly potent MAO-B inhibitor, over 20 times more effective than the established drug tranylcypromine.[1][2]

Quantitative Data for Related Cyclopropylamine MAO Inhibitors:

| Compound | Target | IC50 (after 30 min pre-incubation) | Reference |

| cis-N-benzyl-2-methoxycyclopropylamine | MAO-B | 5 nM | [1][2] |

| cis-N-benzyl-2-methoxycyclopropylamine | MAO-A | 170 nM | [1][2] |

| Tranylcypromine | MAO-B | 74 nM | [2] |

Mechanism of Action: MAO Inhibition Pathway

The cyclopropylamine derivatives act as mechanism-based inhibitors. The enzyme oxidizes the amine, leading to the opening of the cyclopropyl ring. This generates a reactive intermediate that covalently binds to the flavin cofactor, thereby irreversibly inactivating the enzyme.

References

- 1. Antidepressant-like Effect of a Chalcone Compound, DHIPC and Its Possible Mechanism - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. cis-Cyclopropylamines as mechanism-based inhibitors of monoamine oxidases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Evaluation of potential antidepressant-like activity of chalcone-1203 in various murine experimental depressant models - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols: Synthesis of Cyclopropyl 2-(4-fluorophenyl)ethyl ketone

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and protocols for the synthesis of Cyclopropyl 2-(4-fluorophenyl)ethyl ketone, a key intermediate in the preparation of various pharmaceutical compounds. The synthesis is based on a robust Grignard reaction followed by condensation and subsequent workup. This protocol offers a reproducible method for obtaining the target compound with high purity and yield.

Introduction

This compound, also known as 1-cyclopropyl-3-(4-fluorophenyl)propan-1-one, is a valuable building block in medicinal chemistry. Its structural motifs, a cyclopropyl ketone and a 4-fluorophenyl group, are present in a number of biologically active molecules. The 4-fluorophenyl moiety can enhance metabolic stability and influence binding to biological targets, while the cyclopropyl ketone can participate in various chemical transformations for the construction of more complex molecular architectures. A reliable and scalable synthesis of this intermediate is therefore of significant interest to the drug development community.

Reaction Scheme

The overall synthetic strategy involves a three-step one-pot reaction sequence starting from 4-fluorophenylacetic acid.

Application Notes and Protocols: Grignard Reaction for Synthesizing Aryl Cyclopropyl Ketones

For Researchers, Scientists, and Drug Development Professionals

Introduction

Aryl cyclopropyl ketones are valuable structural motifs in medicinal chemistry and materials science, frequently appearing as key intermediates in the synthesis of complex molecules. The Grignard reaction offers a robust and versatile method for the formation of the crucial carbon-carbon bond between the aryl and cyclopropyl moieties. This document provides detailed application notes and experimental protocols for the synthesis of aryl cyclopropyl ketones utilizing Grignard reagents. The protocols focus on reactions with N-methoxy-N-methylamides (Weinreb amides) and nitriles, which are known to effectively yield the desired ketone products while minimizing the formation of tertiary alcohol byproducts.

Reaction Mechanisms and Pathways

The synthesis of aryl cyclopropyl ketones via the Grignard reaction can be approached in two primary ways: by reacting a cyclopropyl Grignard reagent with an aryl electrophile or by reacting an aryl Grignard reagent with a cyclopropyl electrophile. The choice of pathway often depends on the availability and stability of the starting materials.

General Reaction Mechanism

The Grignard reagent, with its highly polarized carbon-magnesium bond, acts as a potent nucleophile, attacking the electrophilic carbonyl carbon of an ester, acyl chloride, or Weinreb amide, or the carbon of a nitrile.[1][2] The reaction with esters or acyl chlorides can lead to the formation of tertiary alcohols as a side product due to the reactivity of the initially formed ketone towards another equivalent of the Grignard reagent.[1] However, the use of Weinreb amides or nitriles allows for the isolation of the ketone after a hydrolytic workup.[1][2] The intermediate formed from the reaction with a Weinreb amide is a stable metal-chelated species that does not readily react further until the addition of acid.[1] Similarly, the imine formed from the reaction with a nitrile is hydrolyzed to the ketone in a separate step.[2]

Caption: A typical experimental workflow for the Grignard synthesis of aryl cyclopropyl ketones.

Conclusion

The Grignard reaction is a powerful tool for the synthesis of aryl cyclopropyl ketones. By selecting the appropriate electrophile, such as a Weinreb amide or a nitrile, researchers can achieve high yields of the desired ketone while avoiding common side reactions. The protocols and data presented herein provide a solid foundation for the successful application of this methodology in a research and development setting. Careful attention to anhydrous conditions and reaction temperature control is paramount for optimal results.

References

Application Notes and Protocols for the Horner-Wadsworth-Emmons Synthesis of Ketones

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Horner-Wadsworth-Emmons (HWE) reaction is a powerful and widely utilized olefination reaction in organic synthesis for the creation of carbon-carbon double bonds. While classically employed for the synthesis of α,β-unsaturated esters, the HWE reaction is also a highly effective method for the stereoselective synthesis of α,β-unsaturated ketones (enones). This is typically achieved through the reaction of a β-ketophosphonate with an aldehyde or ketone. The resulting enones are valuable intermediates in the synthesis of complex molecules, including natural products and pharmaceuticals, due to their versatile reactivity.[1][2]

The key advantages of the HWE reaction for ketone synthesis include the use of stabilized phosphonate carbanions, which are more nucleophilic and less basic than their Wittig reagent counterparts, allowing for reactions with a broader range of aldehydes and ketones, including those that are sterically hindered.[3][4][5] Furthermore, the water-soluble phosphate byproducts are easily removed, simplifying product purification.[5]

Applications in Drug Development and Natural Product Synthesis

The enone moiety is a common structural motif in a variety of biologically active natural products and pharmaceutical agents. The HWE synthesis of ketones provides a reliable method for introducing this functional group, often with high stereocontrol, which is crucial for pharmacological activity. For instance, this methodology has been instrumental in the total synthesis of complex natural products where the formation of an α,β-unsaturated ketone is a key step.[1] The reaction's tolerance to a wide range of functional groups makes it suitable for late-stage functionalization in the synthesis of drug candidates.

Data Presentation: Substrate Scope and Yields

The following table summarizes representative examples of the Horner-Wadsworth-Emmons synthesis of α,β-unsaturated ketones, showcasing the reaction's scope with various β-ketophosphonates and aldehydes.

| Entry | β-Ketophosphonate (R¹) | Aldehyde (R²) | Base | Solvent | Yield (%) |

| 1 | Diethyl (2-oxopropyl)phosphonate | Benzaldehyde | NaH | THF | >95 |

| 2 | Diethyl (2-oxopropyl)phosphonate | 4-Nitrobenzaldehyde | NaH | THF | 91 |

| 3 | Diethyl (2-oxopropyl)phosphonate | 4-Methoxybenzaldehyde | NaH | THF | 93 |

| 4 | Diethyl (2-oxopropyl)phosphonate | Cinnamaldehyde | NaH | THF | 85 |

| 5 | Diethyl (2-oxopropyl)phosphonate | Furfural | NaH | THF | 88 |

| 6 | Diethyl (3-methyl-2-oxobutyl)phosphonate | Benzaldehyde | K₂CO₃ | Acetonitrile | 82 |

| 7 | Diethyl (2-oxo-2-phenylethyl)phosphonate | Isobutyraldehyde | LiOH·H₂O | THF/H₂O | 78 |

| 8 | Diethyl (2-oxocyclohexyl)phosphonate | Benzaldehyde | DBU | THF | 89 |

| 9 | (R)-Ethyl (5-(diethoxyphosphoryl)-4-oxopentan-2-yl)carbamate | Benzaldehyde | Ba(OH)₂ | THF/H₂O | 95 |

| 10 | (R)-Ethyl (5-(diethoxyphosphoryl)-4-oxopentan-2-yl)carbamate | 4-Bromobenzaldehyde | Ba(OH)₂ | THF/H₂O | 92 |

| 11 | (R)-Ethyl (5-(diethoxyphosphoryl)-4-oxopentan-2-yl)carbamate | 2-Naphthaldehyde | Ba(OH)₂ | THF/H₂O | 90 |

| 12 | (R)-Ethyl (5-(diethoxyphosphoryl)-4-oxopentan-2-yl)carbamate | Cyclohexanecarboxaldehyde | Ba(OH)₂ | THF/H₂O | 85 |

Experimental Protocols

General Protocol for the Horner-Wadsworth-Emmons Synthesis of α,β-Unsaturated Ketones

This protocol provides a general procedure for the reaction of a β-ketophosphonate with an aldehyde to synthesize an α,β-unsaturated ketone.

Materials:

-

β-Ketophosphonate (1.0 equiv)

-

Aldehyde (1.0-1.2 equiv)

-

Base (e.g., NaH, K₂CO₃, DBU, LiOH, Ba(OH)₂) (1.1-1.5 equiv)

-

Anhydrous solvent (e.g., THF, acetonitrile, DMF)

-

Anhydrous work-up reagents (e.g., saturated aqueous NH₄Cl, brine, Na₂SO₄ or MgSO₄)

-

Solvents for extraction and chromatography (e.g., ethyl acetate, hexanes)

Procedure:

-

Preparation of the Phosphonate Anion: To a solution of the β-ketophosphonate (1.0 equiv) in the chosen anhydrous solvent under an inert atmosphere (e.g., nitrogen or argon), add the base (1.1-1.5 equiv) portion-wise at a controlled temperature (typically 0 °C or room temperature). Stir the mixture for 30-60 minutes to ensure complete formation of the phosphonate carbanion.

-

Reaction with the Aldehyde: Add a solution of the aldehyde (1.0-1.2 equiv) in the same anhydrous solvent dropwise to the reaction mixture at the same controlled temperature.

-

Reaction Monitoring: Allow the reaction to stir at room temperature or with gentle heating, monitoring the progress by thin-layer chromatography (TLC) until the starting materials are consumed.

-

Work-up: Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride (NH₄Cl). Transfer the mixture to a separatory funnel and extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

-

Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure. The crude product is then purified by flash column chromatography on silica gel using an appropriate solvent system (e.g., a mixture of hexanes and ethyl acetate) to afford the pure α,β-unsaturated ketone.

Mandatory Visualizations

Reaction Mechanism

Caption: Reaction mechanism of the Horner-Wadsworth-Emmons synthesis of α,β-unsaturated ketones.

Experimental Workflow

Caption: General experimental workflow for the Horner-Wadsworth-Emmons synthesis of ketones.

References

- 1. ri.conicet.gov.ar [ri.conicet.gov.ar]

- 2. Exploring the Synthetic Potential of Horner-Wadsworth-Emmons Reaction Toward the Synthesis of Polyketide Based Natural Products: A Review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Horner–Wadsworth–Emmons reaction - Wikipedia [en.wikipedia.org]

- 4. Horner-Wadsworth-Emmons Reaction | NROChemistry [nrochemistry.com]

- 5. alfa-chemistry.com [alfa-chemistry.com]

Application Notes and Protocols: Corey-Chaykovsky Cyclopropanation of Chalcones

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Corey-Chaykovsky reaction is a versatile and widely used method in organic synthesis for the preparation of epoxides, aziridines, and cyclopropanes.[1] This protocol focuses on the application of the Corey-Chaykovsky reaction for the cyclopropanation of chalcones, which are α,β-unsaturated ketones. The reaction proceeds via a nucleophilic addition of a sulfur ylide to the carbon-carbon double bond of the chalcone in a conjugate fashion (1,4-addition), followed by an intramolecular cyclization to form the corresponding cyclopropyl ketone.[2]

Cyclopropyl groups are of significant interest in medicinal chemistry as they can impart unique conformational constraints, improve metabolic stability, and enhance the biological activity of molecules. Chalcones themselves are a class of compounds with a broad spectrum of pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[3][4][5] The synthesis of cyclopropyl chalcones via the Corey-Chaykovsky reaction, therefore, represents a valuable strategy for the development of new therapeutic agents.

Reaction Mechanism

The Corey-Chaykovsky cyclopropanation of a chalcone is initiated by the generation of a sulfur ylide, typically dimethyloxosulfonium methylide (Corey's ylide), from a sulfonium salt precursor and a strong base.[2] The ylide then acts as a nucleophile, attacking the β-carbon of the α,β-unsaturated system of the chalcone in a Michael-type addition. This 1,4-addition is followed by an intramolecular nucleophilic substitution, where the resulting enolate attacks the carbon bearing the sulfonium group, displacing dimethyl sulfoxide (DMSO) and forming the cyclopropane ring.[2]

Experimental Protocols

This section provides a detailed protocol for the Corey-Chaykovsky cyclopropanation of a representative chalcone.

Materials:

-

Substituted Chalcone

-

Trimethylsulfoxonium iodide

-

Sodium hydride (60% dispersion in mineral oil)

-

Anhydrous Dimethyl sulfoxide (DMSO)

-

Anhydrous Tetrahydrofuran (THF)

-

Saturated aqueous ammonium chloride solution

-

Ethyl acetate

-

Brine

-

Anhydrous magnesium sulfate

-

Silica gel for column chromatography

Equipment:

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Septa and needles for inert atmosphere techniques

-

Ice bath

-

Rotary evaporator

-

Chromatography column

Procedure:

-

Preparation of the Sulfur Ylide:

-

To a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), add sodium hydride (1.2 equivalents).

-

Wash the sodium hydride with anhydrous hexanes to remove the mineral oil and carefully decant the hexanes.

-

Add anhydrous DMSO to the flask, followed by the portion-wise addition of trimethylsulfoxonium iodide (1.2 equivalents) at room temperature.

-

Stir the resulting mixture at room temperature for 1 hour, during which time the solution should become clear, indicating the formation of the ylide.

-

-

Cyclopropanation Reaction:

-

In a separate flask, dissolve the chalcone (1.0 equivalent) in anhydrous THF.

-

Cool the ylide solution to 0 °C using an ice bath.

-

Slowly add the solution of the chalcone in THF to the ylide solution via a syringe or dropping funnel over 15-20 minutes.

-

Allow the reaction mixture to stir at 0 °C for 1 hour and then at room temperature for an additional 2-3 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

-

Work-up and Purification:

-

Upon completion of the reaction, carefully quench the reaction by the slow addition of a saturated aqueous ammonium chloride solution.

-

Extract the aqueous layer with ethyl acetate (3 x 50 mL).

-

Combine the organic layers and wash with water and then brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a mixture of hexanes and ethyl acetate) to afford the pure cyclopropyl chalcone.

-

Data Presentation

The following table summarizes the yields of various substituted cyclopropyl chalcones synthesized via the Corey-Chaykovsky reaction, as reported in the literature.

| Entry | Ar¹ (on carbonyl) | Ar² (on phenyl ring) | Yield (%) | Reference |

| 1 | Phenyl | Phenyl | 70 | [6] |

| 2 | 4-Methoxyphenyl | Phenyl | 82 | [6] |

| 3 | 4-Chlorophenyl | Phenyl | 65 | [6] |

| 4 | 2-Hydroxyphenyl | Phenyl | 70 | [6] |

| 5 | 2-Hydroxyphenyl | 4-Methoxyphenyl | 75 | [6] |

| 6 | 2-Hydroxyphenyl | 4-Fluorophenyl | 68 | [6] |

| 7 | 2-Hydroxyphenyl | 4-Chlorophenyl | 62 | [6] |

Applications in Drug Development

Chalcones are recognized as "privileged structures" in medicinal chemistry due to their broad range of biological activities.[7] The introduction of a cyclopropane ring can further enhance their therapeutic potential.

Anticancer Activity:

Many chalcone derivatives have demonstrated potent anticancer properties by targeting various signaling pathways involved in cell proliferation, apoptosis, and angiogenesis.[3][8] For instance, certain chalcones have been shown to inhibit tubulin polymerization, a critical process in cell division, leading to cell cycle arrest and apoptosis.[9] The corresponding cyclopropyl chalcones are being investigated for their ability to modulate these pathways with improved efficacy and reduced toxicity. While specific signaling pathway data for many cyclopropyl chalcones is still emerging, the parent chalcones are known to interact with pathways such as:

-

NF-κB Signaling: Some chalcones inhibit the activation of NF-κB, a transcription factor that plays a key role in inflammation and cancer.[3]

-

MAPK Signaling: The mitogen-activated protein kinase (MAPK) pathway is another crucial regulator of cell growth and survival that can be modulated by chalcones.

-

PI3K/Akt/mTOR Pathway: This pathway is frequently dysregulated in cancer, and some chalcones have been found to be effective inhibitors.

Anti-inflammatory Activity:

Inflammation is a key factor in many chronic diseases. Chalcones have demonstrated anti-inflammatory effects by inhibiting enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), which are involved in the production of pro-inflammatory mediators.[10] The unique structural features of cyclopropyl chalcones may lead to enhanced or more selective inhibition of these enzymes.

Antimicrobial Activity:

The emergence of drug-resistant pathogens is a major global health concern. Chalcones have shown promising activity against a range of bacteria and fungi.[9] The cyclopropyl moiety can potentially improve the pharmacokinetic properties of these compounds, making them more effective antimicrobial agents.

Conclusion

The Corey-Chaykovsky cyclopropanation of chalcones is a robust and efficient method for the synthesis of novel cyclopropyl chalcone derivatives. These compounds hold significant promise for the development of new therapeutic agents due to the combined biological activities of the chalcone scaffold and the unique properties of the cyclopropane ring. Further research into the specific molecular targets and mechanisms of action of these compounds is warranted to fully exploit their potential in drug discovery and development.

References

- 1. Johnson–Corey–Chaykovsky reaction - Wikipedia [en.wikipedia.org]

- 2. Corey-Chaykovsky Reaction [organic-chemistry.org]

- 3. Diverse Molecular Targets for Chalcones with Varied Bioactivities - PMC [pmc.ncbi.nlm.nih.gov]

- 4. ijppr.humanjournals.com [ijppr.humanjournals.com]

- 5. jchemrev.com [jchemrev.com]

- 6. Synthesis of (Het)aryl 2-(2-hydroxyaryl)cyclopropyl Ketones - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Chalcone: A Privileged Structure in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 8. ijppr.humanjournals.com [ijppr.humanjournals.com]

- 9. jomardpublishing.com [jomardpublishing.com]

- 10. Pharmacological Properties of Chalcones: A Review of Preclinical Including Molecular Mechanisms and Clinical Evidence - PMC [pmc.ncbi.nlm.nih.gov]

Application Note: High-Performance Liquid Chromatography for the Analysis of Ketone Intermediates

Abstract

This application note details a robust and reliable method for the development of High-Performance Liquid Chromatography (HPLC) techniques for the separation and quantification of ketone intermediates. These compounds are pivotal in various chemical syntheses, including active pharmaceutical ingredients (APIs). The protocol herein describes a widely applicable derivatization technique using 2,4-dinitrophenylhydrazine (DNPH), which enhances the detectability of ketones using UV-Vis detectors. This document provides comprehensive experimental protocols, data presentation, and visual workflows to guide researchers, scientists, and drug development professionals in establishing and troubleshooting their analytical methods.

Introduction

Ketone intermediates are fundamental building blocks in organic synthesis and are frequently encountered in the manufacturing pathways of pharmaceuticals and other fine chemicals. Accurate quantification of these intermediates is critical for process monitoring, quality control, and ensuring the purity of the final product. High-Performance Liquid Chromatography (HPLC) is a powerful analytical technique for this purpose, offering high resolution, sensitivity, and reproducibility.

Many simple ketones lack a strong chromophore, making their direct detection by UV-Vis HPLC challenging. A common and effective strategy to overcome this limitation is pre-column derivatization. This process involves reacting the ketone with a labeling agent to form a derivative with a high molar absorptivity at a specific wavelength. One of the most prevalent derivatizing agents for aldehydes and ketones is 2,4-dinitrophenylhydrazine (DNPH), which reacts with the carbonyl group to form a stable 2,4-dinitrophenylhydrazone derivative that is readily detectable by UV-Vis at approximately 360 nm.[1][2]

This application note provides a systematic approach to developing an HPLC method for the analysis of ketone intermediates, focusing on the use of DNPH derivatization.

Experimental Protocols

Materials and Reagents

-

HPLC grade acetonitrile (ACN)

-

HPLC grade methanol (MeOH)

-

Ultrapure water

-

2,4-dinitrophenylhydrazine (DNPH)

-

Sulfuric acid (H₂SO₄) or Hydrochloric acid (HCl)

-

Phosphoric acid (H₃PO₄)

-

Ketone standards (e.g., acetone, acetophenone, cyclopentanone, 2,3-butanedione)

-

C18 HPLC column (e.g., 4.6 x 150 mm, 5 µm particle size)[3]

-

Syringe filters (0.45 µm)

Preparation of 2,4-DNPH Derivatizing Reagent

A typical preparation of the DNPH reagent involves dissolving DNPH in an acidic solution to facilitate the derivatization reaction.[1][4]

-

Solution A: Dissolve 0.40 g of 2,4-DNPH in a mixture of 2.00 mL of concentrated H₂SO₄, 3.00 mL of H₂O, and 10.0 mL of ethanol.[1]

-

Alternatively, a reagent can be prepared by dissolving DNPH in 2N HCl to a concentration of 0.05%.[4]

-

Store the reagent in a dark, cool place.

Sample and Standard Derivatization Protocol

-

Standard Preparation: Prepare stock solutions of the ketone standards in a suitable solvent like ethanol or acetonitrile.

-

Derivatization Reaction:

-

To 1.0 mL of the standard or sample solution, add 1.0 mL of the DNPH reagent.

-